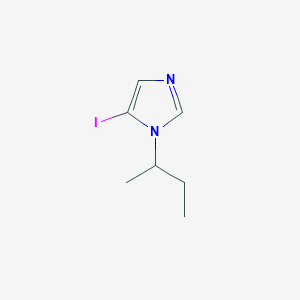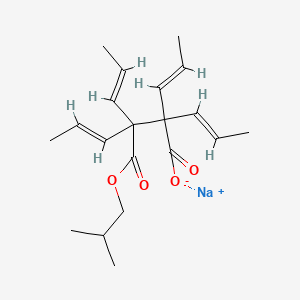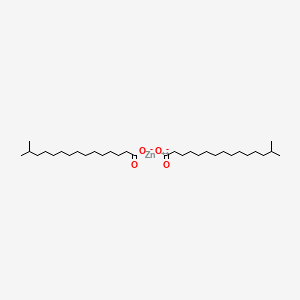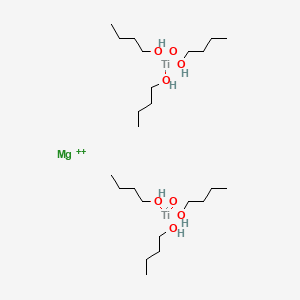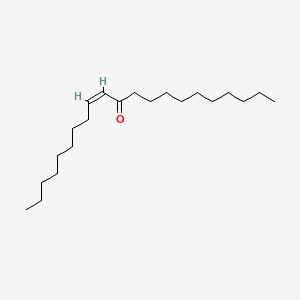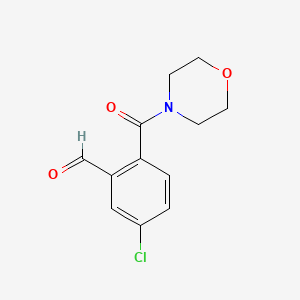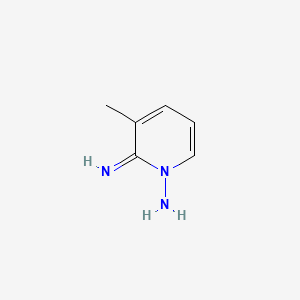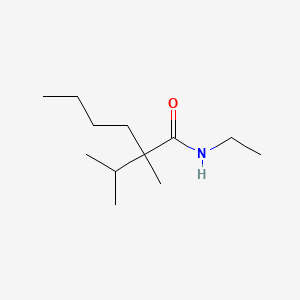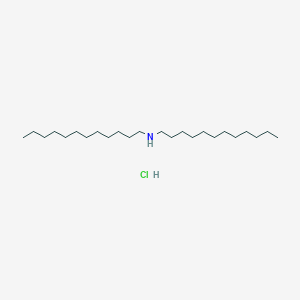
Didodecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecylammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used as a disinfectant and antiseptic due to its ability to disrupt microbial cell membranes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecylammonium chloride can be synthesized by reacting didodecylamine with hydrochloric acid. The reaction typically involves dissolving didodecylamine in an organic solvent, such as ethanol, and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where didodecylamine and hydrochloric acid are combined under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product. The resulting solution is then purified and concentrated to obtain this compound in its final form .
Chemical Reactions Analysis
Types of Reactions: Didodecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted ammonium compounds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, potassium hydroxide, and other strong bases. These reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions .
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting this compound with sodium hydroxide can yield didodecylamine and sodium chloride .
Scientific Research Applications
Didodecylammonium chloride has a wide range of applications in scientific research. It is used as a disinfectant in medical and laboratory settings due to its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses . In chemistry, it is used as a phase transfer catalyst to facilitate reactions between compounds in different phases. In biology, it is employed in the preparation of cell membranes and other biological samples for electron microscopy . Additionally, this compound is used in the formulation of various industrial products, such as detergents, fabric softeners, and antistatic agents .
Mechanism of Action
Didodecylammonium chloride exerts its antimicrobial effects by disrupting the lipid bilayers of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to the disruption of intermolecular interactions and the dissociation of lipid bilayers. This results in increased membrane permeability, leakage of cellular contents, and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds:
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Uniqueness: Didodecylammonium chloride is unique in its structure, having two long alkyl chains, which contribute to its strong hydrophobic interactions with lipid bilayers. This makes it particularly effective as a disinfectant and antiseptic compared to other quaternary ammonium compounds .
Properties
CAS No. |
2486-85-3 |
|---|---|
Molecular Formula |
C24H52ClN |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
N-dodecyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H51N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H |
InChI Key |
SWWQNNDPJXYCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCCCCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


